1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride 1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 306937-27-9
VCID: VC2004998
InChI: InChI=1S/C10H16N2.ClH/c1-10(2,3)8-5-4-6-9(7-8)12-11;/h4-7,12H,11H2,1-3H3;1H
SMILES: CC(C)(C)C1=CC(=CC=C1)NN.Cl
Molecular Formula: C10H17ClN2
Molecular Weight: 200.71 g/mol

1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride

CAS No.: 306937-27-9

Cat. No.: VC2004998

Molecular Formula: C10H17ClN2

Molecular Weight: 200.71 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride - 306937-27-9

Specification

CAS No. 306937-27-9
Molecular Formula C10H17ClN2
Molecular Weight 200.71 g/mol
IUPAC Name (3-tert-butylphenyl)hydrazine;hydrochloride
Standard InChI InChI=1S/C10H16N2.ClH/c1-10(2,3)8-5-4-6-9(7-8)12-11;/h4-7,12H,11H2,1-3H3;1H
Standard InChI Key XKLKKAKHNGXDPA-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=CC=C1)NN.Cl
Canonical SMILES CC(C)(C)C1=CC(=CC=C1)NN.Cl

Introduction

Chemical Identifiers and Structure

1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride contains a tert-butyl substituted phenyl ring connected to a hydrazine group, with the compound existing as a hydrochloride salt. This arrangement contributes to its unique chemical reactivity and stability properties that make it valuable in various synthetic pathways.

Basic Identifiers

ParameterInformation
CAS Number306937-27-9
Molecular FormulaC10H17ClN2
Molecular Weight200.71 g/mol
IUPAC Name(3-tert-butylphenyl)hydrazine;hydrochloride
Standard InChIInChI=1S/C10H16N2.ClH/c1-10(2,3)8-5-4-6-9(7-8)12-11;/h4-7,12H,11H2,1-3H3;1H
Standard InChIKeyXKLKKAKHNGXDPA-UHFFFAOYSA-N
SMILES NotationCC(C)(C)C1=CC(=CC=C1)NN.Cl

The compound features a phenyl ring with a tert-butyl group at the meta position and a hydrazine moiety, with the nitrogen atoms creating a potential site for further reactions. The molecule exists as a hydrochloride salt, which affects its solubility and stability compared to the free base .

Physical and Chemical Properties

The physical and chemical properties of 1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride determine its handling requirements, storage conditions, and potential applications in chemical synthesis.

Physical Properties

PropertyValue
Physical StateSolid
ColorBrown
Melting Point146°C
AppearancePowder
SolubilitySoluble in polar organic solvents

These physical characteristics influence how the compound is handled in laboratory and industrial settings. The relatively high melting point indicates a stable crystalline structure, while its brown coloration is characteristic of many aromatic hydrazine derivatives .

Chemical Reactivity

The chemical reactivity of 1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride stems primarily from the hydrazine functional group. This group contains a nucleophilic nitrogen atom that can participate in various chemical transformations:

  • Condensation reactions with carbonyl compounds

  • Formation of hydrazones and hydrazides

  • Nucleophilic substitution reactions

  • Reduction reactions

  • Cyclization reactions to form heterocycles

The tert-butyl substituent on the phenyl ring provides steric hindrance that can influence reaction rates and selectivity, while also increasing the lipophilicity of the molecule. The hydrochloride salt form enhances stability during storage but can be converted to the free base for certain reactions.

Synthesis Methods

Several synthetic routes exist for preparing 1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride, with the most common approaches involving the reaction of the corresponding aniline derivative with hydrazine sources.

Direct Synthesis

The typical synthesis involves the reaction of 3-tert-butylaniline with sodium nitrite under acidic conditions to form a diazonium salt, which is subsequently reduced to form the hydrazine. The hydrochloride salt is then formed by treatment with hydrochloric acid.

The general reaction sequence is:

  • Diazotization of 3-tert-butylaniline with sodium nitrite in HCl

  • Reduction of the diazonium salt with a reducing agent (typically sodium sulfite)

  • Acidification with HCl to form the hydrochloride salt

Applications in Research and Industry

1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride serves multiple purposes across scientific and industrial fields, with particular importance in pharmaceutical development.

Pharmaceutical Applications

In pharmaceutical research, this compound functions as a valuable building block for constructing more complex molecules with potential therapeutic properties. The hydrazine functionality allows for:

  • Formation of hydrazones with various carbonyl compounds

  • Synthesis of nitrogen-containing heterocycles (indoles, indazoles, pyrazoles)

  • Development of enzyme inhibitors and receptor ligands

  • Creation of compounds with specific physicochemical properties due to the tert-butyl group

Synthetic Chemistry

Beyond pharmaceuticals, this compound has utility in broader synthetic applications:

  • As an intermediate in the synthesis of dyes and pigments

  • In preparing catalysts containing nitrogen-based ligands

  • For modifying surface properties of materials

  • In analytical chemistry for derivatization of carbonyl compounds

The versatility of hydrazine derivatives in forming different chemical bonds makes 1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride particularly valuable in constructing diverse molecular architectures.

ClassificationDetails
Hazard CodesXi (Irritant)
Risk Statements36/37/38 (Irritating to eyes, respiratory system, and skin)
Safety Statements26-36/37/39 (In case of contact with eyes, rinse immediately with water and seek medical advice; wear suitable protective clothing, gloves, and eye/face protection)
HS Code2928009090

These classifications indicate that the compound can cause irritation to eyes, skin, and the respiratory system, requiring appropriate protective measures during handling .

SpecificationTypical Value
Purity≥99%
AppearanceBrown powder
PackagingAccording to customer requirements
Storage RequirementsDry, cool conditions
TransportationAir and sea transportation
Minimum OrderTypically 1 Kilogram

Some suppliers offer production capacities of approximately 1000 Kilograms per month, with delivery times typically ranging from 5-7 working days .

Related Compounds and Derivatives

Several compounds structurally related to 1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride exist and may share similar applications or synthetic pathways.

Structural Analogues

The following compounds are structurally similar:

  • (2-Tert-butyl-phenyl)-hydrazine hydrochloride - Position isomer with the tert-butyl group at the ortho position

  • 1-[4-(Tert-butyl)phenyl]hydrazine hydrochloride - Position isomer with the tert-butyl group at the para position

  • 3-Tert-butylaniline HCl - The corresponding amine hydrochloride without the hydrazine group

  • 3-Isopropylphenylhydrazine hydrochloride - Similar structure with an isopropyl group instead of tert-butyl

  • (3-Ethyl-phenyl)-hydrazine hydrochloride - Related compound with an ethyl substituent

These analogues may exhibit similar reactivity patterns but with different steric and electronic effects due to the varying substituents or substitution patterns.

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